2-Methylfuran

Beschreibung

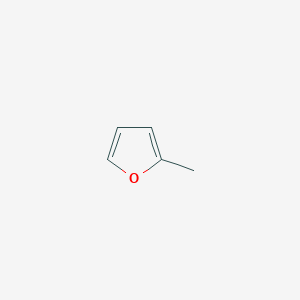

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKFNUFAXTZWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Record name | 2-METHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25301-08-0 | |

| Record name | Furan, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025611 | |

| Record name | 2-Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylfuran appears as a clear colorless liquid with an ethereal odor. Flash point -22 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless liquid; Spicy smoky aroma | |

| Record name | 2-METHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

145 to 151 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-METHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

-22 °F (NTP, 1992) | |

| Record name | 2-METHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992), 3 mg/mL at 20 °C, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-METHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9132 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.908-0.917 | |

| Record name | 2-METHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2-METHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

59 mmHg at 32 °F ; 95 mmHg at 50 °F; 142 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg] | |

| Record name | 2-METHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

534-22-5, 27137-41-3 | |

| Record name | 2-METHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027137413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51O3BGW3F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-127.7 °F (NTP, 1992), -87.5 °C | |

| Record name | 2-METHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylfuran, also known as sylvane, is a five-membered heterocyclic aromatic compound derived from biomass, particularly from the catalytic conversion of furfural. Its unique structural and electronic properties make it a valuable building block in organic synthesis and a subject of interest in the development of biofuels and specialty chemicals. For professionals in drug development, this compound serves as a versatile synthon for constructing more complex molecular architectures and as a key intermediate for various pharmaceutical products. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectral characterization, and key reaction methodologies, presented in a format tailored for a scientific audience.

Physical and Spectroscopic Properties

This compound is a colorless to light-yellow volatile liquid with a distinct ethereal or chocolate-like odor.[1][2] It is highly flammable and sparingly soluble in water but miscible with many common organic solvents.[1][3]

Physical Properties

The fundamental physical constants of this compound are summarized in the table below, providing a clear reference for experimental design and process chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O | [1] |

| Molecular Weight | 82.10 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [1][4] |

| Odor | Ethereal, chocolate-like | [1][2] |

| Boiling Point | 63-66 °C (145-151 °F) at 760 mmHg | [1][2][5] |

| Melting Point | -88.7 °C (-127.7 °F) | [1][5] |

| Density | 0.91 g/mL at 25 °C | [2][6] |

| Solubility in Water | 3.0 g/L (at 20 °C) | [4][7] |

| Vapor Pressure | 139 mmHg at 20 °C | [3][8] |

| Vapor Density | 2.8 (Air = 1) | [1][9] |

| Refractive Index (n²⁰/D) | 1.433 | [2][6] |

| Flash Point | -22 °C (-8 °F) (closed cup) | [1][8] |

| logP (Octanol/Water) | 1.85 | [1][10] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound. The following table summarizes its characteristic spectral data.

| Spectroscopy Type | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25 (m, 1H, H5), 6.23 (m, 1H, H4), 5.93 (m, 1H, H3), 2.26 (s, 3H, -CH₃) | [1] |

| ¹³C NMR | δ (ppm): 151.0 (C2), 121.5 (C5), 109.5 (C4), 106.0 (C3), 13.5 (-CH₃) | [2][9] |

| Infrared (IR) | Major peaks (cm⁻¹): 3120 (C-H stretch, aromatic), 2920 (C-H stretch, alkyl), 1590, 1500 (C=C stretch, ring), 1020 (C-O-C stretch) | [8][11] |

| Mass Spectrometry (EI) | m/z (%): 82 (M⁺, 100), 81 (60), 53 (76), 39 (66) | [2][11] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its electron-rich aromatic furan ring, which is activated by the electron-donating methyl group. This makes it significantly more reactive than benzene in several key transformations.[12] However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening.[2]

Electrophilic Aromatic Substitution

This compound readily undergoes electrophilic aromatic substitution. The methyl group at the C2 position directs incoming electrophiles to the electron-rich C5 position.[12][13] The reaction proceeds through a highly stabilized cationic intermediate. Common electrophilic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.[14] Due to the high reactivity, mild reaction conditions are often required to prevent polymerization.[2]

Diels-Alder Reaction

As a conjugated diene, this compound is an excellent participant in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-deficient dienophiles like maleic anhydride.[1][8] The methyl group enhances the electron-donating character of the furan ring, making it more reactive than unsubstituted furan in these cycloadditions.[12] These reactions are crucial for synthesizing bicyclic ethers, which are valuable intermediates in pharmaceutical and materials science.[1][6]

Hydrogenation

The furan ring of this compound can be catalytically hydrogenated. The reaction can be controlled to yield different products. Partial hydrogenation of the ring is possible, but more commonly, the process involves both hydrogenation of the ring and hydrogenolysis of the C-O bond to produce 2-methyltetrahydrofuran (MTHF), a valuable green solvent, or straight-chain alkanes, which are of interest as biofuels.[4][10][11]

Ring-Opening Reactions

Under certain conditions, particularly with strong acids or specific catalysts, the furan ring can undergo cleavage.[5] This reactivity can be harnessed to synthesize linear aliphatic compounds, making this compound a precursor for various acyclic molecules.[15]

A logical overview of the primary reaction pathways for this compound is depicted below.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for laboratory research. Below is a representative procedure for the synthesis of this compound from a common biomass-derived starting material, furfural.

Synthesis of this compound via Catalytic Hydrogenation of Furfural

This protocol describes a common laboratory-scale method for the selective hydrodeoxygenation of furfural to this compound using a heterogeneous catalyst and a hydrogen source.[3][16]

Materials:

-

Furfural (freshly distilled)

-

Heterogeneous catalyst (e.g., 5% Ir/C, Cu-based catalyst)[4]

-

Hydrogen source (e.g., H₂ gas or a hydrogen donor like isopropanol)[3][16]

-

Solvent (e.g., isopropanol, if not used as the H-donor)

-

High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Catalyst Loading and Reactor Setup: The high-pressure reactor is charged with the catalyst (e.g., 200 mg) and the solvent (e.g., 40 mL isopropanol).[16]

-

Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all air and moisture.

-

Reactant Addition: Furfural (e.g., 2 g) is added to the reactor.[16]

-

Pressurization: If using H₂ gas, the reactor is pressurized to the desired level (e.g., 2 MPa).[16] The system is checked for leaks.

-

Reaction: The mixture is heated to the target temperature (e.g., 130-180 °C) and stirred vigorously (e.g., 700 rpm) for a set duration (e.g., 2-10 hours).[3][16] The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

-

Purification: The catalyst is removed from the reaction mixture by filtration. The filtrate, containing the product, solvent, and any byproducts, is then purified. Purification is typically achieved by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 63-66 °C.

-

Characterization: The identity and purity of the collected this compound are confirmed using standard analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

The workflow for this synthesis and purification process is illustrated in the diagram below.

Safety and Handling

This compound is a highly flammable liquid and vapor, posing a significant fire and explosion risk.[2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[17] It is classified as toxic if swallowed and fatal if inhaled.[18] Long-term exposure to air and light can lead to the formation of explosive peroxides.[7] Therefore, it is often supplied with a stabilizer like BHT.[18] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All equipment used for handling must be properly grounded to prevent static discharge.[17]

Applications in Drug Development and Research

In the pharmaceutical industry, this compound is a key intermediate. Its ring can be opened to produce linear C5 synthons, or it can be functionalized through its various reaction pathways to build more complex heterocyclic systems. It is used in the synthesis of pharmaceuticals such as the antimalarial drug chloroquine and is a precursor for Vitamin B1. Its derivative, 2-methyltetrahydrofuran (MTHF), is gaining prominence as a more environmentally benign alternative to solvents like tetrahydrofuran (THF) in organic synthesis.

References

- 1. This compound(534-22-5) 1H NMR [m.chemicalbook.com]

- 2. This compound | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Catalytic synthesis of renewable this compound from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]

- 4. 2-Methyltetrahydrofuran(96-47-9) IR Spectrum [chemicalbook.com]

- 5. 2-Methyltetrahydrofuran(96-47-9) 13C NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(534-22-5) IR Spectrum [chemicalbook.com]

- 9. This compound(534-22-5) 13C NMR [m.chemicalbook.com]

- 10. 2-Methyltetrahydrofuran(96-47-9) 1H NMR spectrum [chemicalbook.com]

- 11. Furan, 2-methyl- [webbook.nist.gov]

- 12. scribd.com [scribd.com]

- 13. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 14. Furan, 2-methyl- [webbook.nist.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. US6479677B1 - Processes for the preparation of this compound and 2-methyltetrahydrofuran - Google Patents [patents.google.com]

Spectral Data of 2-Methylfuran: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the key spectral data for 2-Methylfuran (also known as Silvan or Sylvan), a heterocyclic organic compound with applications as a flavoring agent and a potential biofuel.[1][2] The information is intended for researchers, scientists, and professionals in drug development, offering quantitative spectral data, detailed experimental protocols, and a visual workflow for spectral analysis.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid with an ethereal or chocolate-like odor.[2][3] It is a highly flammable, water-insoluble compound that is less dense than water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆O | |

| Molecular Weight | 82.10 g/mol | [1][2] |

| Boiling Point | 63–64 °C (145–151 °F) | [2][3] |

| Melting Point | -89 °C (-127.7 °F) | [3][4] |

| Density | 0.913–0.915 g/mL at 20 °C | [2] |

| Flash Point | -30 °C (-22 °F) | [1] |

| CAS Number | 534-22-5 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound shows distinct signals for the methyl group and the three protons on the furan ring.

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |

| H5 | 7.16 - 7.25 | J(H5, H4) = 1.8 - 1.9; J(H5, H3) = 0.9 - 1.0 |

| H4 | 6.15 - 6.23 | J(H4, H5) = 1.8 - 1.9; J(H4, H3) = 3.15 - 3.2 |

| H3 | 5.82 - 5.93 | J(H3, H4) = 3.15 - 3.2; J(H3, H5) = 0.9 - 1.0 |

| -CH₃ | 2.18 - 2.26 | - |

Data compiled from spectra obtained in CDCl₃ and cyclohexane solvents.[5][6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C2 (-C-CH₃) | 151.8 |

| C5 (-O-CH=) | 121.3 |

| C4 | 110.2 |

| C3 | 106.1 |

| -CH₃ | 13.5 |

Data compiled from spectra obtained in CDCl₃ and CCl₄ solvents.[7][8] A predicted spectrum in D₂O is also available.[9]

Experimental Protocol for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation : Approximately 5-10 mg of high-purity this compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard for chemical shift calibration.[10] The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to ensure optimal signal dispersion and resolution.[5][10] The instrument's probe is tuned for both ¹H and ¹³C frequencies, and the magnetic field is shimmed for homogeneity.[10][11]

-

¹H NMR Acquisition : A standard single-pulse experiment is typically run with a spectral width of approximately 12-16 ppm.[10] For quantitative results, a relaxation delay of 1-5 seconds is used between scans.[10]

-

¹³C NMR Acquisition : A proton-decoupled single-pulse experiment is used to obtain a spectrum where each unique carbon appears as a single line.[10] A wider spectral width (e.g., 200-220 ppm) is necessary.[10] Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[10][12]

-

Data Processing : The acquired Free Induction Decays (FIDs) are subjected to a Fourier transform.[10] The resulting spectra are then phase-corrected, and the chemical shift axis is calibrated using the TMS signal at 0.00 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1590 | C=C stretch (furan ring) |

| ~1510 | C=C stretch (furan ring) |

| ~1380 | C-H bend (methyl) |

| ~1020 | C-O-C stretch (ring) |

| ~920 | Ring in-plane bending |

| ~730 | C-H out-of-plane bend |

Data compiled from various sources.[1][13][14][15][16]

Experimental Protocol for IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[17]

-

Methodology (ATR-FTIR) : For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often employed.[1] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). The spectrum is then collected over a typical range of 4000 to 400 cm⁻¹. This method requires minimal sample preparation.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps confirm the molecular weight and aspects of the structure.

Table 5: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 82 | 100 | [C₅H₆O]⁺ (Molecular Ion, M⁺) |

| 81 | 60 | [M-H]⁺ |

| 53 | 76 | [M-CHO]⁺ |

| 39 | 66 | [C₃H₃]⁺ |

| 51 | 39 | [C₄H₃]⁺ |

Data compiled from GC-MS analyses.[1][18][19]

Experimental Protocol for GC-MS

-

Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.[20][21]

-

Methodology : A diluted solution of this compound is injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., HP-5).[20] The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected to produce a mass spectrum.[20]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 6: UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent |

| ~216-218 | Methanol / Gas Phase |

Data compiled from various sources.[1][22][23]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : A dilute solution of this compound is prepared using a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference, and a matched cuvette contains the sample solution.

-

Methodology : The absorbance of the sample is measured over a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: A flowchart of the experimental workflow for spectral analysis.

References

- 1. This compound | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound(534-22-5) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. hmdb.ca [hmdb.ca]

- 10. benchchem.com [benchchem.com]

- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. This compound(534-22-5) IR Spectrum [chemicalbook.com]

- 14. Furan, 2-methyl- [webbook.nist.gov]

- 15. ecommons.udayton.edu [ecommons.udayton.edu]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. Furan, 2-methyl- [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. Catalytic synthesis of renewable this compound from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]

- 21. An efficient method for the simultaneous determination of furan, this compound and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. Furan, 2-methyl- [webbook.nist.gov]

Low-Temperature Oxidation of 2-Methylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the low-temperature oxidation of 2-methylfuran (2-MF), a promising biofuel. The information presented herein is curated for researchers, scientists, and drug development professionals seeking a deeper understanding of the reaction kinetics, intermediate species, and experimental methodologies involved in the study of 2-MF combustion.

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest as a potential alternative to conventional fossil fuels. Its production from renewable biomass sources makes it an attractive candidate for sustainable energy applications. The low-temperature oxidation of 2-MF is a critical area of research, as it governs the ignition and combustion characteristics of this biofuel in advanced engine designs. Understanding the complex reaction network at low to intermediate temperatures is paramount for developing accurate kinetic models and optimizing combustion efficiency while minimizing pollutant formation.

Core Reaction Pathways

The low-temperature oxidation of this compound is initiated by the abstraction of a hydrogen atom, primarily from the methyl group, or by the addition of radicals to the furan ring. The resulting 2-furylmethyl radical is a key intermediate that subsequently reacts with molecular oxygen, leading to a cascade of reactions that produce a variety of oxygenated intermediates and final products.

A simplified overview of the dominant reaction pathways is as follows:

-

Initiation: The process begins with the abstraction of a hydrogen atom from the methyl group of 2-MF by radicals such as OH, H, or O. This forms the resonance-stabilized 2-furylmethyl radical (•CH2C4H3O).

-

Oxygen Addition: The 2-furylmethyl radical readily reacts with molecular oxygen (O2) to form a peroxy radical (ROO•).

-

Isomerization and Decomposition: The peroxy radical can undergo internal hydrogen abstraction (isomerization) to form a hydroperoxyalkyl radical (•QOOH). This is a crucial step in low-temperature combustion chemistry, leading to chain branching. The •QOOH radical can then decompose to form various products, including aldehydes, ketones, and smaller unsaturated species.

-

Ring Opening: The furan ring can undergo opening through a series of reactions, leading to the formation of acyclic oxygenated species.

The following diagram illustrates the initial steps in the low-temperature oxidation of this compound.

Initial steps of this compound low-temperature oxidation.

Quantitative Data

The following tables summarize key quantitative data from theoretical and experimental studies on the low-temperature oxidation of this compound.

Table 1: Activation Energies for Initial Reactions

| Reaction | Activation Energy (kcal/mol) | Reference |

| O2 addition to 2-furylmethyl radical (PO1 formation) | 15.1 | |

| O2 addition to 2-furylmethyl radical (PO2 formation) | 19.3 | |

| O2 addition to 2-furylmethyl radical (PO3 formation) | 20.6 |

Data from DFT calculations by Li and Cao (2020).

Table 2: Ignition Delay Times for this compound

| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) | Reference |

| 1200 - 1800 | 1 | 0.5, 1.0, 2.0 | Varies with temperature | |

| 672 - 1207 | 10, 20 | 0.5, 1.0, 1.5 | Varies with temperature |

Note: Ignition delay times are highly dependent on the specific experimental conditions.

Experimental Protocols

The study of this compound oxidation relies on a variety of experimental techniques to probe reaction kinetics and identify species. Below are detailed methodologies for key experiments.

Jet-Stirred Reactor (JSR) Experiments

Objective: To study the oxidation of this compound under well-controlled, steady-state conditions at low to intermediate temperatures.

Methodology:

-

Reactor Setup: A spherical or cylindrical quartz reactor is housed in a temperature-controlled furnace. The reactor is equipped with multiple inlet jets to ensure rapid mixing of reactants and a single outlet for product analysis.

-

Reactant Delivery: Gaseous this compound, an oxidizer (e.g., air), and a diluent (e.g., nitrogen or argon) are precisely metered using mass flow controllers. Liquid 2-MF is typically vaporized before being introduced into the reactor.

-

Experimental Conditions: Experiments are conducted over a range of temperatures (typically 500-1100 K), pressures (often atmospheric), and equivalence ratios. The residence time of the gas mixture in the reactor is a critical parameter and is controlled by the total flow rate and reactor volume.

-

Product Analysis: The reacting mixture is continuously sampled from the reactor through a sonic probe to quench the reactions. The sampled gas is then analyzed using techniques such as gas chromatography (GC) for the separation and quantification of stable species, and mass spectrometry (MS), often coupled with synchrotron vacuum ultraviolet (SVUV) photoionization, for the identification and quantification of a wide range of intermediates, including radicals and isomers.

The following diagram illustrates a typical workflow for a jet-stirred reactor experiment.

An In-depth Technical Guide to the Pyrolysis and Decomposition of 2-Methylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 2-methylfuran, a heterocyclic organic compound of significant interest in biofuel research and as a potential platform chemical. The following sections detail the core reaction mechanisms, kinetic parameters, product distributions, and the experimental methodologies employed in its study. This document is intended to serve as a valuable resource for professionals engaged in combustion science, biomass conversion, and related fields.

Core Concepts in this compound Pyrolysis

The thermal decomposition of this compound is a complex process involving multiple, often competing, reaction pathways. The initiation of pyrolysis typically occurs at elevated temperatures, leading to the unimolecular decomposition of the this compound molecule. The primary decomposition routes involve rearrangements of the furan ring, followed by ring-opening to form a variety of radical and stable molecular species.

The principal initiating steps in the unimolecular decomposition of this compound are understood to be:

-

Hydrogen Atom Transfer: Intramolecular hydrogen migration, for instance from the C5 to the C4 position, leads to the formation of carbene intermediates. These carbenes are highly reactive and readily undergo ring cleavage.

-

Methyl Group Migration: The migration of the methyl group from the C2 to the C3 position of the furan ring presents another pathway for the formation of an intermediate that can subsequently decompose.[1]

-

Unimolecular Dissociation: This pathway involves the direct cleavage of the molecule, producing propargyl and acetyl radicals.[2][3][4][5][6]

Following these initial steps, a cascade of reactions ensues, including ring-opening, radical chain reactions, and the formation of a wide array of smaller molecules.

Key Decomposition Pathways

The decomposition of this compound proceeds through several key pathways, each leading to a different set of primary products. The major routes are initiated by either hydrogen or methyl group migration, followed by ring scission.

A simplified representation of the initial decomposition steps is illustrated below:

Following ring-opening, a complex network of radical reactions contributes to the final product distribution. The propargyl radical (C₃H₃) is a key intermediate, particularly in pathways leading to the formation of aromatic compounds.[2][3][4][5][6]

Quantitative Data

The kinetics of this compound pyrolysis have been investigated under various conditions. The following tables summarize key quantitative data from the literature.

Table 1: Arrhenius Parameters for this compound Decomposition

| Reaction | A (s⁻¹) | Ea (kcal/mol) | Temperature Range (K) | Experimental Method | Reference |

| Total Decomposition of this compound | 1014.78 | 71.8 | 1100 - 1400 | Shock Tube | [1] |

| Overall Formation of Carbon Monoxide (CO) | 1015.88 | 78.3 | 1100 - 1400 | Shock Tube | [1] |

Table 2: Major Pyrolysis Products of this compound

The pyrolysis of this compound yields a wide range of products. The relative abundance of these products is dependent on the specific experimental conditions, including temperature, pressure, and residence time.

| Product | Chemical Formula | Notes |

| Carbon Monoxide | CO | A major product from the decomposition of the furan ring.[1][2] |

| C₄H₆ Isomers | C₄H₆ | Includes 1,3-butadiene, 1-butyne, 1,2-butadiene, and 2-butyne.[1] |

| Acetylene | C₂H₂ | A common product in high-temperature hydrocarbon decomposition.[1] |

| Methane | CH₄ | Formed from methyl radical reactions.[1] |

| Propyne (p-C₃H₄) | C₃H₄ | An isomer of C₃H₄.[1] |

| Allene (a-C₃H₄) | C₃H₄ | Another isomer of C₃H₄.[1] |

| Ethene | C₂H₄ | A primary alkene product.[1] |

| Ethane | C₂H₆ | Formed from methyl radical recombination.[1] |

| Benzene | C₆H₆ | A significant aromatic product, with higher yields compared to 2,5-dimethylfuran pyrolysis.[2][4] |

| Propargyl Radical | C₃H₃ | A key radical intermediate, especially for aromatic formation.[2][3][4][5][6] |

| Methyl Radical | CH₃ | A primary radical formed in decomposition.[2] |

Experimental Protocols

The study of this compound pyrolysis relies on sophisticated experimental techniques capable of operating at high temperatures and detecting a wide range of chemical species.

A common method for studying high-temperature gas-phase reactions is the single-pulse shock tube.

-

Apparatus: A single-pulse shock tube is typically composed of a driver section and a driven section, separated by a diaphragm. The driven section is filled with a dilute mixture of this compound in an inert gas like argon.

-

Procedure:

-

A high-pressure gas in the driver section ruptures the diaphragm, generating a shock wave that propagates through the driven section.

-

The shock wave heats and compresses the gas mixture, initiating the pyrolysis of this compound.

-

The reflected shock wave from the end of the tube further heats the gas to the desired reaction temperature.

-

A rapid expansion wave quenches the reaction after a short, well-defined residence time.

-

The post-shock gas mixture is then analyzed to determine the product distribution.

-

-

Analysis: The product mixture is typically analyzed using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).[1][4]

The workflow for a typical shock tube experiment is outlined below:

Flow reactors provide a means to study pyrolysis at a range of pressures and longer residence times compared to shock tubes.

-

Apparatus: A flow reactor system typically consists of a furnace-heated tube through which a carrier gas containing a known concentration of this compound flows.

-

Procedure:

-

A mixture of this compound and a carrier gas (e.g., helium) is introduced into the heated reactor.[2]

-

The temperature and pressure within the reactor are precisely controlled.

-

As the mixture flows through the reactor, pyrolysis occurs.

-

The product stream exits the reactor and is sampled for analysis.

-

-

Analysis: A powerful analytical technique used in conjunction with flow reactors is synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS). This method allows for the identification and quantification of a wide range of species, including reactive intermediates and isomers.[2][3][6] Gas chromatography is also employed for the analysis of stable products.[2][3][6]

Theoretical and Modeling Approaches

In addition to experimental studies, computational chemistry plays a crucial role in elucidating the complex reaction mechanisms of this compound pyrolysis.

-

Quantum Chemical Calculations: High-level ab initio methods, such as CBS-QB3 and G3 theory, are used to calculate the potential energy surfaces for various reaction pathways.[7] These calculations provide valuable information on bond dissociation energies, transition state geometries, and reaction barrier heights.[7][8]

-

Kinetic Modeling: The data from quantum chemical calculations and experimental studies are used to develop detailed chemical kinetic models. These models, consisting of a large set of elementary reactions and their corresponding rate constants, can simulate the pyrolysis process under various conditions and provide insights into the dominant reaction pathways and product formation routes.[3][7]

The logical relationship between experimental and theoretical approaches is depicted below:

Conclusion

The pyrolysis and decomposition of this compound are governed by a complex interplay of unimolecular rearrangements, ring-opening reactions, and subsequent radical chemistry. Experimental investigations using shock tubes and flow reactors, coupled with advanced analytical techniques and high-level theoretical calculations, have provided significant insights into the fundamental chemical kinetics and reaction mechanisms. A thorough understanding of these processes is essential for the development of advanced biofuel combustion models and the optimization of processes for the production of valuable chemicals from biomass-derived furans.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Experimental and Kinetic Modeling Study of 2âMethylfuran Pyrolysis at Low and Atmospheric Pressures - American Chemical Society - Figshare [acs.figshare.com]

- 6. Item - Experimental and Kinetic Modeling Study of 2âMethylfuran Pyrolysis at Low and Atmospheric Pressures - American Chemical Society - Figshare [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [repository.kaust.edu.sa]

Catalytic Conversion of Furfural to 2-Methylfuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic conversion of furfural, a renewable platform chemical derived from lignocellulosic biomass, into 2-methylfuran (2-MF) represents a pivotal pathway in the sustainable production of biofuels and value-added chemicals. 2-MF is a promising gasoline additive due to its high octane number and energy density. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and catalytic systems employed in the synthesis of this compound from furfural. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of catalysis, green chemistry, and drug development, where furan derivatives often serve as key structural motifs. This document details various catalytic strategies, including the use of noble and non-noble metal catalysts, and outlines the reaction mechanisms and potential side reactions. A summary of catalyst performance data is presented in tabular format for comparative analysis. Detailed experimental protocols for catalyst synthesis and characterization, as well as for the catalytic conversion process, are provided to facilitate the replication and advancement of these methods. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz to enhance understanding.

Introduction

Furfural, an aldehyde derived from the acid-catalyzed dehydration of pentose sugars found in hemicellulose, is a versatile and renewable building block for a wide range of chemicals and fuels. Among its many derivatives, this compound (2-MF) has garnered significant attention as a potential biofuel and a key intermediate in the chemical industry. The conversion of furfural to 2-MF is primarily achieved through catalytic hydrogenation and hydrogenolysis, a process that involves the reduction of the aldehyde group and the subsequent removal of the resulting hydroxyl group.

The overall reaction proceeds in two main steps:

-

Hydrogenation of furfural to furfuryl alcohol (FA): The aldehyde group of furfural is selectively hydrogenated to a hydroxyl group.

-

Hydrogenolysis of furfuryl alcohol to this compound (2-MF): The C-O bond of the hydroxyl group in furfuryl alcohol is cleaved and replaced by a C-H bond.

The choice of catalyst and reaction conditions plays a crucial role in maximizing the selectivity and yield of 2-MF while minimizing the formation of undesired byproducts.

Catalytic Systems

A variety of heterogeneous catalysts have been investigated for the conversion of furfural to 2-MF. These can be broadly categorized into noble metal-based and non-noble metal-based systems.

Noble Metal-Based Catalysts

Noble metals such as palladium (Pd), platinum (Pt), ruthenium (Ru), and iridium (Ir) have demonstrated high activity and selectivity for this transformation.[1]

-

Palladium (Pd): Often used in bimetallic formulations, such as Cu-Pd, where it can selectively promote the desired reaction pathways.[2][3]

-

Ruthenium (Ru): Ru-based catalysts, often supported on carbon, have shown excellent performance in the liquid-phase transfer hydrogenation of furfural.

-

Iridium (Ir): Carbon-supported iridium catalysts have exhibited high selectivity towards 2-MF at relatively low hydrogen pressures.[1]

Non-Noble Metal-Based Catalysts

Due to the high cost and limited availability of noble metals, significant research has focused on developing efficient and robust catalysts from more abundant and economical non-noble metals.

-

Copper-based catalysts: Copper is one of the most extensively studied metals for this reaction. Copper chromite was a traditional catalyst, but due to the toxicity of chromium, alternative copper-based systems are now preferred.[4] Bimetallic copper catalysts, such as Cu-Co, Cu-Ni, and Cu-Fe, have shown enhanced performance.[5][6][7] The presence of a second metal can improve the catalyst's reducibility, dispersion, and ability to cleave the C-O bond.[5]

-

Nickel-based catalysts: Nickel catalysts are also effective for furfural hydrogenation. However, they can sometimes lead to over-hydrogenation of the furan ring. The selectivity can be controlled by modifying the catalyst support and preparation method.

-

Cobalt-based catalysts: Monometallic cobalt catalysts (Co/CoOx) have been shown to be effective for the selective hydrodeoxygenation of furfural to 2-MF.[8] Bimetallic systems containing cobalt, such as Cu-Co, are also highly active.[5]

Reaction Mechanisms and Pathways

The conversion of furfural to this compound predominantly proceeds through the formation of furfuryl alcohol as an intermediate.[8][9] The proposed reaction network involves several competing and consecutive reactions.

Key Steps and Side Reactions:

-

Main Pathway: Furfural is first hydrogenated at the carbonyl group to form furfuryl alcohol. Subsequently, the C-OH bond in furfuryl alcohol undergoes hydrogenolysis to yield this compound.[8][9][10]

-

Ring Hydrogenation: A common side reaction is the hydrogenation of the furan ring, leading to the formation of 2-methyltetrahydrofuran (MTHF) from 2-MF, or tetrahydrofurfuryl alcohol (THFA) from furfuryl alcohol.[8]

-

Polymerization: Furfural and furfuryl alcohol can undergo polymerization under certain reaction conditions, leading to the formation of resins and humins, which can deactivate the catalyst. The addition of inhibitors like hydroquinone can mitigate this side reaction.[8]

-

Decarbonylation: The decarbonylation of furfural can lead to the formation of furan.[10]

Quantitative Data Presentation

The performance of various catalytic systems for the conversion of furfural to this compound is summarized in the tables below. The data is compiled from the cited literature and is intended for comparative purposes.

Table 1: Performance of Noble Metal-Based Catalysts

| Catalyst | Support | H2 Source | Temp. (°C) | Pressure | Time (h) | Furfural Conv. (%) | 2-MF Select. (%) | 2-MF Yield (%) | Reference |

| 5% Ir/C | Carbon | H2 | 220 | 100 psig | - | 100 | 95 | 95 | [1] |

| Cu-Pd | ZrO2 | 2-propanol | 220 | - | 4 | - | - | 83.9 (total 2-MF + MTHF) | [2][3] |

| Ru/C | Carbon | 2-propanol | - | - | - | - | - | - | Panagiotopoulou et al., 2014 |

Table 2: Performance of Non-Noble Metal-Based Catalysts

| Catalyst | Support | H2 Source | Temp. (°C) | Pressure (MPa) | Time (h) | Furfural Conv. (%) | 2-MF Select. (%) | 2-MF Yield (%) | Reference |

| Co/CoOx | - | H2 | 170 | 2 | 2 | 100 | - | 73 | [8] |

| Cu-Co | γ-Al2O3 | H2 | 220 | 4 | - | 98.8 | 78 | - | [5] |

| CuZnAl | - | 2-propanol | 180 | 0.1 | 4 | - | - | 72 | [9] |

| Fe/Mg/O | - | Methanol | 300-400 | - | - | - | 92 | - | [7] |

| Ni/BC | Biochar | H2 | 240 | 5 | 5 | 96 | - | 54 | [10] |

| Cu-Co (Cl-poisoned) | - | H2 | - | - | - | - | - | 94 | [11] |

Experimental Protocols

This section provides detailed methodologies for catalyst synthesis, characterization, and catalytic activity testing, based on protocols described in the literature.

Catalyst Synthesis

-

Dissolve 60 mmol of cobalt nitrate hexahydrate in 200 mL of distilled water.

-

Dissolve 69 mmol of ammonium carbonate in 200 mL of distilled water.

-

Add the ammonium carbonate solution dropwise to the cobalt nitrate solution with vigorous stirring.

-

Age the resulting suspension with stirring at 60 °C for 1 hour.

-

Allow the suspension to stand at room temperature for 12 hours.

-

Filter and wash the solid product with distilled water.

-

Dry the solid at 100 °C for 12 hours.

-

Calcined the dried solid in air at 450 °C for 4 hours to obtain the Co/CoOx precursor.

-

Reduce the precursor in a tube furnace under a 10% H2/Ar mixed gas flow at the desired temperature (e.g., 300 °C) for 2 hours.

-

Prepare a solution of nickel (II) nitrate hexahydrate in deionized water.

-

Add SiO2 support to the solution and shake continuously for 1 hour to adsorb the Ni complex.

-

Filter the mixture and wash the resulting powder.

-

Dry the powder overnight at 110 °C.

-

Calcined in air at 450 °C for 3 hours to obtain the Ni/SiO2 catalyst.

-

Prepare a solution of copper (II) nitrate trihydrate in deionized water.

-

Impregnate the previously prepared Ni/SiO2 catalyst with the copper solution.

-

Dry the impregnated catalyst overnight at 110 °C.

-

Calcined in air at 450 °C for 3 hours to obtain the final bimetallic Ni-Cu/SiO2 catalyst.

Catalyst Characterization

A suite of characterization techniques is essential to understand the physicochemical properties of the catalysts and correlate them with their catalytic performance.

-

X-ray Diffraction (XRD): To determine the crystalline phases and crystallite size of the catalyst components.

-

Temperature-Programmed Reduction (H2-TPR): To investigate the reducibility of the metal oxides in the catalyst, which is crucial for the formation of active metallic sites.

-

Temperature-Programmed Desorption (NH3-TPD/CO2-TPD): To quantify the number and strength of acidic or basic sites on the catalyst surface.

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the oxidation states of the elements.

-

Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the metal nanoparticles on the support.

-

BET Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.

Catalytic Activity Testing

-

Load the required amounts of furfural, solvent (e.g., isopropanol), and the catalyst into a high-pressure stainless steel autoclave reactor.

-

Seal the reactor and purge it several times with an inert gas (e.g., N2) and then with hydrogen to remove air.

-

Pressurize the reactor to the desired hydrogen pressure.

-

Heat the reactor to the specified reaction temperature while stirring.

-

Maintain the reaction at the set temperature and pressure for the desired duration.

-

After the reaction, rapidly cool the reactor in an ice bath and carefully depressurize it.

-

Collect the liquid product and separate the catalyst by filtration or centrifugation.

-

Analyze the liquid product using gas chromatography.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column suitable for separating furanic compounds, such as an HP-5 or a DB-5.

-

Carrier Gas: Helium or nitrogen.

-

Quantification: The conversion of furfural and the yield of products are typically calculated using an internal standard method. A known amount of an internal standard (e.g., 2,5-dimethylfuran) is added to the reaction mixture before analysis. The concentrations of the reactants and products are then determined from their peak areas relative to the peak area of the internal standard, using calibration curves.

Calculations:

-

Furfural Conversion (%) = [(moles of furfural reacted) / (initial moles of furfural)] x 100

-

2-MF Selectivity (%) = [(moles of 2-MF produced) / (moles of furfural reacted)] x 100

-

2-MF Yield (%) = [(moles of 2-MF produced) / (initial moles of furfural)] x 100

Conclusion

The catalytic conversion of furfural to this compound is a promising route for the production of sustainable biofuels and chemicals. This technical guide has provided a detailed overview of the key aspects of this process, from the fundamental reaction mechanisms to practical experimental protocols. The development of cost-effective and highly selective non-noble metal catalysts is a critical area of ongoing research. A thorough understanding of the catalyst structure-activity relationships, facilitated by comprehensive characterization, is essential for designing next-generation catalysts with improved performance and stability. The methodologies and data presented herein serve as a foundation for further innovation in this important field of green chemistry.

References

- 1. Single pot selective hydrogenation of furfural to this compound over carbon supported iridium catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic Transfer Hydrogenation of Furfural to this compound and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A versatile bi-metallic copper–cobalt catalyst for liquid phase hydrogenation of furfural to this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Catalytic synthesis of renewable this compound from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Selective furfural hydrogenolysis towards this compound by controlled poisoning of Cu–Co catalysts with chlorine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

2-Methylfuran: A Technical Guide for Biofuel Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylfuran (2-MF) is emerging as a promising second-generation biofuel candidate, offering a renewable alternative to conventional fossil fuels. Derived from non-food lignocellulosic biomass, 2-MF possesses several advantageous physicochemical properties, including a high octane number, superior energy density compared to ethanol, and low water solubility. These characteristics make it suitable as a standalone fuel or a blend-in component for gasoline in spark-ignition (SI) engines and as an additive in compression-ignition (CI) engines. This technical guide provides a comprehensive overview of 2-MF, covering its production pathways, core fuel properties, engine performance and emission characteristics, and detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties of this compound

2-MF exhibits fuel properties that are in many respects comparable or superior to gasoline and ethanol, making it an attractive "drop-in" capable biofuel. Its high research octane number (RON) allows for use in engines with higher compression ratios, potentially leading to greater thermal efficiency. Furthermore, its energy density is significantly higher than that of ethanol, resulting in lower volumetric fuel consumption.[1]

Table 1: Comparative Physicochemical Properties of this compound and Other Fuels

| Property | This compound (2-MF) | Gasoline | Ethanol |

| Chemical Formula | C₅H₆O | C₄-C₁₂ | C₂H₅OH |

| Molar Mass ( g/mol ) | 82.10 | ~100-105 | 46.07 |

| Density @ 20°C ( kg/m ³) | 913 | ~720-775 | 789 |

| Research Octane Number (RON) | 103 | 91-98 | 108 |

| Motor Octane Number (MON) | 86 | 81-89 | 92 |

| Lower Heating Value (MJ/kg) | 31.2 | ~42.9 | ~26.9 |

| Latent Heat of Vaporization (kJ/kg) | 358.4 | ~373 | 904 |

| Boiling Point (°C) | 63-66 | 25-215 | 78.4 |

| Water Solubility | Insoluble | Insoluble | Miscible |

| Oxygen Content (wt%) | 19.51 | 0 | 34.78 |

(Data sourced from multiple studies for comparison)[1]

Production of this compound from Biomass

The primary route for producing 2-MF involves the catalytic upgrading of furfural, a platform chemical derived from the hemicellulose fraction of lignocellulosic biomass (e.g., corn cobs, wood wastes). This multi-step process is a cornerstone of integrated biorefinery concepts.

The general pathway involves:

-

Hydrolysis: Hemicellulose is hydrolyzed into pentose sugars, primarily xylose.

-

Dehydration: Xylose is then dehydrated, typically under acidic conditions, to produce furfural.

-

Hydrogenation: Furfural undergoes selective catalytic hydrogenation/hydrodeoxygenation to yield this compound.

References

2-Methylfuran: A Technical Guide to its Energy Density and Fuel Properties

For Researchers, Scientists, and Drug Development Professionals